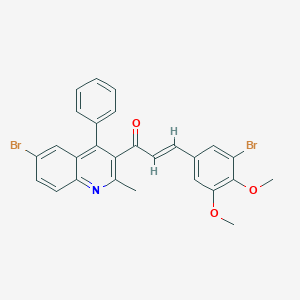

![molecular formula C27H21BrFN3O B415776 1-[5-(6-Bromo-2-methyl-4-phenylquinolin-3-yl)-3-(4-fluorophenyl)-3,4-dihydropyrazol-2-yl]ethanone CAS No. 313967-94-1](/img/structure/B415776.png)

1-[5-(6-Bromo-2-methyl-4-phenylquinolin-3-yl)-3-(4-fluorophenyl)-3,4-dihydropyrazol-2-yl]ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

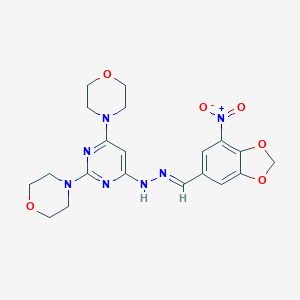

The compound is a derivative of quinoline and pyrazole. Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinoline ring and a pyrazole ring. The quinoline ring is a bicyclic compound, consisting of a benzene ring fused to a pyridine ring. The pyrazole ring is a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms .Chemical Reactions Analysis

Quinoline and pyrazole derivatives are known to undergo a variety of chemical reactions. For instance, quinolines can undergo electrophilic substitution reactions at the 5 and 8-positions . Pyrazoles can react with electrophiles at the 3-position .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. In general, quinoline derivatives are planar and aromatic, and they often have high boiling points due to the presence of the nitrogen atom . Pyrazoles are also aromatic and often have high melting points .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

- Nonsteroidal Antiestrogens : Nonsteroidal antiestrogens have shown potent antitumor effects, particularly in the treatment of hormone-dependent breast tumors. The search for pure nonsteroidal antiestrogens aims to find agents with higher efficacy in blocking estrogen action, potentially leading to more effective treatments for breast cancer, especially in patients resistant to current therapies (Magarian et al., 1994).

Chemical Synthesis and Organic Chemistry

- Synthesis of Fluorinated and Brominated Compounds : Research has developed practical methods for the synthesis of compounds like 2-fluoro-4-bromobiphenyl, which are key intermediates in the manufacture of certain pharmaceuticals. These methods address the challenges of cost and safety associated with traditional synthesis routes (Qiu et al., 2009).

Environmental and Industrial Applications

- Redox Mediators in Organic Pollutant Degradation : The use of redox mediators to enhance the degradation of recalcitrant compounds in industrial wastewater has been explored. Such mediators increase the efficiency of enzymatic processes in transforming pollutants, indicating the potential for chemical compounds to assist in environmental remediation (Husain et al., 2007).

Analytical and Biochemical Applications

- Antioxidant Activity Determination : The study and determination of antioxidant activity in various compounds is crucial in fields ranging from food science to pharmacology. Reviews on methods for assessing antioxidant capacity can guide research on new compounds, including their potential antioxidant effects (Munteanu & Apetrei, 2021).

Wirkmechanismus

The mechanism of action would depend on the specific biological activity of the compound. Quinoline derivatives have been found to exhibit a wide range of biological activities, including antimalarial, antimicrobial, and anticancer activities . The mechanism of action often involves interaction with biological targets such as enzymes or receptors .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-[5-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-(4-fluorophenyl)-3,4-dihydropyrazol-2-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H21BrFN3O/c1-16-26(24-15-25(32(31-24)17(2)33)18-8-11-21(29)12-9-18)27(19-6-4-3-5-7-19)22-14-20(28)10-13-23(22)30-16/h3-14,25H,15H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWWJFALFJIFPPT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C2C=C(C=CC2=N1)Br)C3=CC=CC=C3)C4=NN(C(C4)C5=CC=C(C=C5)F)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H21BrFN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[5-(6-Bromo-2-methyl-4-phenylquinolin-3-yl)-3-(4-fluorophenyl)-3,4-dihydropyrazol-2-yl]ethanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(4-Morpholinylcarbonyl)-4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B415693.png)

![6,7-dichloro-4-{3-nitrophenyl}-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B415694.png)

![2-Fluoro-7-{4-nitrophenyl}-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline](/img/structure/B415695.png)

![N-(4-{[3-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]carbonyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B415697.png)

![5,6-dimethyl-2-(methylsulfanyl)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B415705.png)

![3-[(2,4-dimethylbenzyl)sulfanyl]-4,5-diphenyl-4H-1,2,4-triazole](/img/structure/B415706.png)

![2-(benzylsulfanyl)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B415708.png)

![2-[(2-chlorobenzyl)sulfanyl]-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B415710.png)

![9-Anthracenecarbaldehyde [2,6-di(1-azepanyl)-4-pyrimidinyl]hydrazone](/img/structure/B415716.png)